molecular formula C17H27N3O3 B248272 N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide

N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide

Numéro de catalogue B248272
Poids moléculaire: 321.4 g/mol
Clé InChI: UBMNVUXPKLTOKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and activation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide binds to the ATP-binding site of BTK and inhibits its activity, which leads to downstream inhibition of the B-cell receptor signaling pathway. This results in decreased B-cell proliferation, survival, and migration, as well as decreased production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. In addition to its anti-proliferative and pro-apoptotic effects on B-cells, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also been shown to inhibit the activation of other immune cells, such as T-cells and natural killer cells, which may contribute to its anti-tumor activity. N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also demonstrated good pharmacokinetic properties, with favorable oral bioavailability and tissue distribution. However, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has shown limited efficacy in some preclinical models of B-cell malignancies, and resistance to BTK inhibitors can develop over time. In addition, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide may have potential drug-drug interactions with other medications that are metabolized by the same cytochrome P450 enzymes.

Orientations Futures

For research on N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide include further optimization of its synthesis and purification methods to improve yields and purity. In addition, clinical trials are ongoing to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide in patients with various B-cell malignancies and autoimmune diseases. Further studies are also needed to investigate the potential of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide in combination with other targeted therapies, such as venetoclax and lenalidomide. Finally, the development of biomarkers to predict response to N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide and other BTK inhibitors may help to identify patients who are most likely to benefit from these therapies.

Méthodes De Synthèse

The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-ethylpiperazine in the presence of sodium borohydride. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide. The overall synthesis is a multi-step process that requires careful optimization of reaction conditions and purification steps to achieve high yields and purity.

Applications De Recherche Scientifique

N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has been shown to effectively inhibit BTK activity and suppress B-cell proliferation and survival. N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.

Propriétés

Nom du produit

N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide

Formule moléculaire

C17H27N3O3

Poids moléculaire

321.4 g/mol

Nom IUPAC

N-(2,4-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide

InChI

InChI=1S/C17H27N3O3/c1-4-19-9-11-20(12-10-19)8-7-17(21)18-15-6-5-14(22-2)13-16(15)23-3/h5-6,13H,4,7-12H2,1-3H3,(H,18,21)

Clé InChI

UBMNVUXPKLTOKF-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC

SMILES canonique

CCN1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.